molecular formula C19H20BrNO2 B11229926 1-(4-bromophenyl)-N-(4-methoxyphenyl)cyclopentanecarboxamide

1-(4-bromophenyl)-N-(4-methoxyphenyl)cyclopentanecarboxamide

Cat. No.: B11229926
M. Wt: 374.3 g/mol
InChI Key: CZBHCNSBTUQEAT-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(4-methoxyphenyl)cyclopentanecarboxamide is an organic compound that features a cyclopentanecarboxamide core substituted with a 4-bromophenyl and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-(4-methoxyphenyl)cyclopentanecarboxamide typically involves the reaction of 4-bromoaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, resulting in the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-(4-methoxyphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-phenyl-N-(4-methoxyphenyl)cyclopentanecarboxamide.

    Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-bromophenyl)-N-(4-methoxyphenyl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(4-methoxyphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-bromophenyl)-N-(4-methoxyphenyl)cyclopentanecarboxamide is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H20BrNO2

Molecular Weight

374.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(4-methoxyphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C19H20BrNO2/c1-23-17-10-8-16(9-11-17)21-18(22)19(12-2-3-13-19)14-4-6-15(20)7-5-14/h4-11H,2-3,12-13H2,1H3,(H,21,22)

InChI Key

CZBHCNSBTUQEAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Br

Origin of Product

United States

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